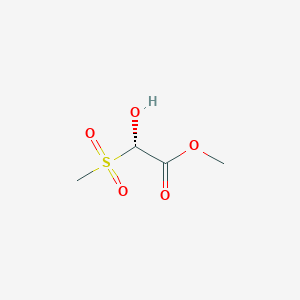
2,2-Bis-(3,3,4,5,5,5-hexafluoro-2-oxo-pentyl)propionic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Bis-(3,3,4,5,5,5-hexafluoro-2-oxo-pentyl)propionic acid ethyl ester is a complex chemical compound known for its unique properties and diverse applications in scientific research. This compound is characterized by the presence of multiple fluorine atoms, which contribute to its high stability and reactivity. It is used extensively in various fields due to its ability to participate in a wide range of chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis-(3,3,4,5,5,5-hexafluoro-2-oxo-pentyl)propionic acid ethyl ester typically involves the reaction of hexafluoropropylene oxide with ethyl propionate in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves multiple steps, including the formation of intermediate compounds, which are then converted into the final product through further reactions.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and optimized reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality this compound. The process is designed to be efficient and cost-effective, minimizing waste and maximizing yield.
Chemical Reactions Analysis
Types of Reactions
2,2-Bis-(3,3,4,5,5,5-hexafluoro-2-oxo-pentyl)propionic acid ethyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as carboxylic acids, alcohols, and substituted esters. These products have their own unique properties and applications in different fields.
Scientific Research Applications
2,2-Bis-(3,3,4,5,5,5-hexafluoro-2-oxo-pentyl)propionic acid ethyl ester is used extensively in scientific research due to its unique properties. Some of its applications include:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of biological systems, particularly in the development of fluorinated biomolecules.
Industry: The compound is used in the production of specialty chemicals and materials, including fluorinated polymers and coatings.
Mechanism of Action
The mechanism by which 2,2-Bis-(3,3,4,5,5,5-hexafluoro-2-oxo-pentyl)propionic acid ethyl ester exerts its effects involves its interaction with various molecular targets. The presence of fluorine atoms enhances the compound’s reactivity and stability, allowing it to participate in a wide range of chemical reactions. The compound can interact with enzymes and other proteins, influencing their activity and function. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2,2-Bis-(3,3,4,5,5,5-hexafluoro-2-oxo-pentyl)propionic acid ethyl ester include:
- 2,2-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane
- 2,2,3,3,4,4-Hexafluoro-1,5-dipropenoic acid pentyl ester
- 1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol
Uniqueness
What sets this compound apart from similar compounds is its unique combination of stability and reactivity due to the presence of multiple fluorine atoms. This makes it particularly valuable in applications requiring high-performance materials and reagents.
Properties
IUPAC Name |
ethyl 3-(1,1,2,3,3,3-hexafluoropropoxy)-2-(1,1,2,3,3,3-hexafluoropropoxymethyl)-2-methylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F12O4/c1-3-27-8(26)9(2,4-28-12(22,23)6(14)10(16,17)18)5-29-13(24,25)7(15)11(19,20)21/h6-7H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOCVGBQRSADXBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(COC(C(C(F)(F)F)F)(F)F)COC(C(C(F)(F)F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(3'-Trifluoromethyl)-(4'-chloro)phenylthio]-3.3-dimethyl-2-propanone, 98%](/img/structure/B6313002.png)

![1-(4-Nitrophenoxy)-2-[2,2-bis(perfluoroisopropyl)-1-(trifluoromethyl)ethenoxy]benzene](/img/structure/B6313014.png)
![3-[6-(Trifluoromethyl)-2-pyridinyloxy]phenyl 4,4,4-trifluorobutane-1-sulfonate](/img/structure/B6313018.png)







